molecular formula C11H12O2S B13578210 Methylthiochroman-8-carboxylate

Methylthiochroman-8-carboxylate

Cat. No.: B13578210
M. Wt: 208.28 g/mol
InChI Key: NZJXVVYFVFUDQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur-containing compound and a carboxylate ester, which undergo cyclization to form the benzothiopyran ring.

Industrial Production Methods

In industrial settings, the production of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while electrophilic substitution with a halogen may result in a halogenated benzothiopyran.

Comparison with Similar Compounds

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate lies in its versatility and wide range of applications in various fields of research and industry.

Biological Activity

Methylthiochroman-8-carboxylate is a compound belonging to the thiochroman family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological applications of this compound, drawing from diverse research findings.

Chemical Structure

This compound is characterized by its thiochroman core with a carboxylate group at the 8-position. This structure is significant as it influences the compound's biological properties.

Anticancer Activity

Research has indicated that derivatives of thiochroman, including this compound, exhibit notable anticancer properties. For instance, studies on thiochroman-4-one derivatives revealed significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.76 to 7.52 µM .

Table 1: Anticancer Activity of Thiochroman Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.76
Thiochroman-4-oneHepG27.52
Thiochroman-4-oneCT265.00

Antileishmanial Activity

This compound has also been evaluated for its antileishmanial activity. In vitro studies demonstrated that certain thiochroman derivatives exhibited EC50 values lower than 10 µM against Leishmania panamensis, indicating strong potential as antileishmanial agents .

Table 2: Antileishmanial Activity of Thiochroman Derivatives

CompoundEC50 (µM)Selectivity Index
This compound<10>100
Thiosemicarbazone derivative5.120

The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds containing a vinyl sulfone moiety have shown enhanced cytotoxic effects by inducing G2/M phase arrest in cancer cells .

Case Studies

  • Anticancer Study : A recent study evaluated various thiochroman derivatives against a panel of human tumor cell lines, showing that modifications in the thiochroman structure could enhance anticancer activity significantly .
  • Antileishmanial Study : Another study focused on the synthesis of acyl hydrazone derivatives of thiochromans, which were tested for their efficacy against Leishmania parasites. The results indicated that structural modifications led to improved selectivity and reduced cytotoxicity towards human cells .

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-thiochromene-8-carboxylate

InChI

InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3

InChI Key

NZJXVVYFVFUDQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1SCCC2

Origin of Product

United States

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